![molecular formula C20H21N3O2S B3002668 2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034329-60-5](/img/structure/B3002668.png)
2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Description
2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of indole-based compounds that have been shown to possess a wide range of biological activities.
Scientific Research Applications
Diabetes Management
Indole derivatives may play a role in diabetes management by influencing insulin secretion or insulin sensitivity, offering a new avenue for diabetes treatment research.
Each of these applications represents a unique field where the compound “2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone” could potentially be applied, based on the general biological activities observed in indole derivatives . Further research is needed to confirm these applications for this specific compound.
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(14-26-19-13-22-18-4-2-1-3-17(18)19)23-11-7-16(8-12-23)25-15-5-9-21-10-6-15/h1-6,9-10,13,16,22H,7-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECCKNZZGIOSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)thio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone |
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